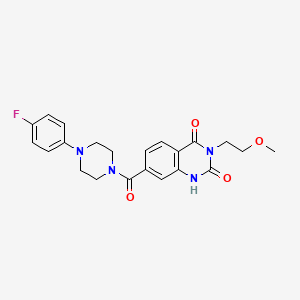
7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H23FN4O4 and its molecular weight is 426.448. The purity is usually 95%.
BenchChem offers high-quality 7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Dual-Acting Compounds with Inhibitory Activities
Compounds similar to the specified quinazoline derivative have been studied for their inhibitory activities towards TNF-α production and T cell proliferation. Such compounds, including 6-fluoro-7-(1-piperazino)quinazolines, show potential in treating inflammatory conditions. For instance, one derivative demonstrated significant anti-inflammatory effects in rats with adjuvant arthritis and inhibited LPS-induced TNF-α production (Tobe et al., 2003).
Antimicrobial Activities
Quinazoline derivatives have been explored for their antimicrobial properties. In particular, 1-cyclopropyl-8-methoxy-quinazoline-2,4-diones exhibit promising activity against various bacterial strains. These compounds have been found to be effective in reducing the antimicrobial minimum inhibitory concentration (MIC) in resistant mutants compared to wild-type strains (German et al., 2008).
Serotonin Receptor Interaction
Quinazoline derivatives have been shown to interact with serotonin receptors. A study involving 1-(2-methoxyphenyl)piperazine derivatives found that these compounds possess high 5-HT(1A) receptor affinity and exhibit significant fluorescence properties, making them useful in receptor visualization and study of receptor-ligand interactions (Lacivita et al., 2009).
Anticancer Potential
Quinazolinone derivatives have been synthesized and evaluated for their potential as anticancer agents. The cytotoxic activity of these compounds has been assessed against various cancer cell lines, indicating the potential of quinazoline-based compounds in cancer therapy (Poorirani et al., 2018).
HIV-1 Attachment Inhibition
Quinazoline derivatives have been explored for their potential in inhibiting HIV-1 attachment. Certain indole-based derivatives with piperazine substitution patterns demonstrate potent inhibitory effects on the interaction between viral gp120 and the host cell receptor CD4 (Wang et al., 2009).
Propriétés
IUPAC Name |
7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O4/c1-31-13-12-27-21(29)18-7-2-15(14-19(18)24-22(27)30)20(28)26-10-8-25(9-11-26)17-5-3-16(23)4-6-17/h2-7,14H,8-13H2,1H3,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOLHMMQTJHVNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


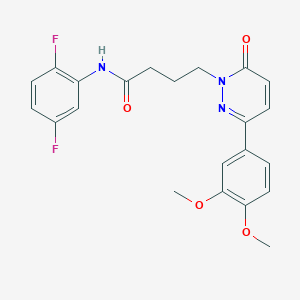
![cyclopentyl(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2726267.png)
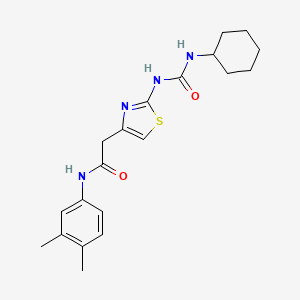

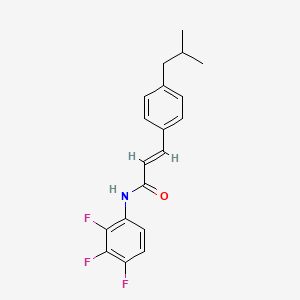
![3-[(2,6-dichlorobenzyl)sulfanyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B2726273.png)
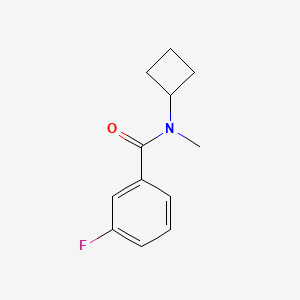
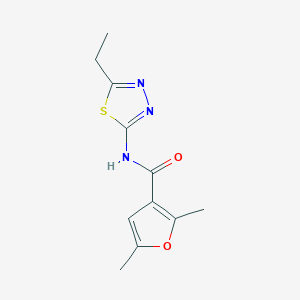
![2,4-difluoro-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2726278.png)


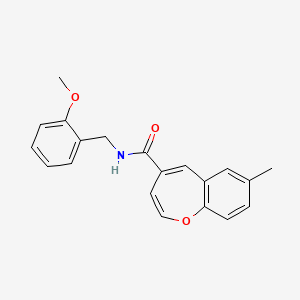
![N~1~-[2-(1-cyclohexenyl)ethyl]-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2726283.png)